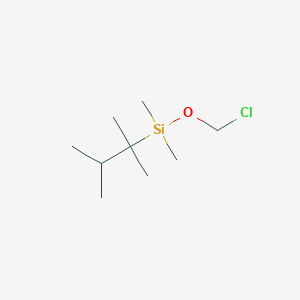
5-Hydroxy-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyranones. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. The compound has a hydroxyl group (-OH) attached to the fifth carbon atom and a keto group (=O) at the fourth carbon atom. This structure gives it unique chemical properties and makes it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-oxoalkanoic acids under acidic conditions. Another method includes the use of 3-hydroxy-2-alkenoic acids, which undergo intramolecular cyclization in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The choice of starting materials and catalysts can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxo-pyran derivatives.
Reduction: The keto group can be reduced to form a hydroxyl group, leading to the formation of dihydropyran derivatives.
Substitution: The hydrogen atoms on the pyran ring can be substituted with different functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2,4-dioxo-pyran derivatives, while reduction can produce dihydropyran derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-pyran-4(3H)-one: Lacks the hydroxyl group at the fifth carbon atom.
5-Methoxy-2H-pyran-4(3H)-one: Has a methoxy group (-OCH3) instead of a hydroxyl group.
5-Amino-2H-pyran-4(3H)-one: Contains an amino group (-NH2) at the fifth carbon atom.
Uniqueness
5-Hydroxy-2H-pyran-4(3H)-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
138471-91-7 |
|---|---|
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
5-hydroxy-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-3-5(4)7/h3,7H,1-2H2 |
Clave InChI |
UEEJAWIBWQWIMK-UHFFFAOYSA-N |
SMILES canónico |
C1COC=C(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


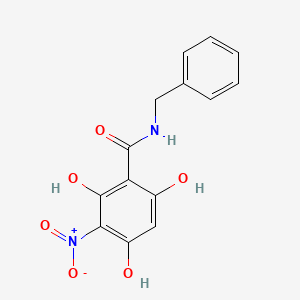

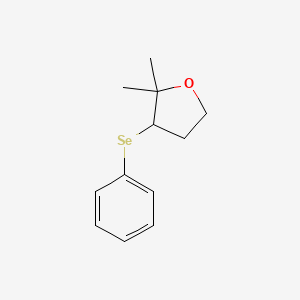


![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)

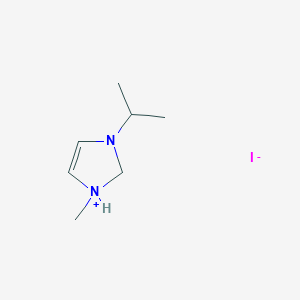
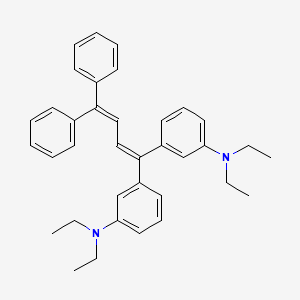
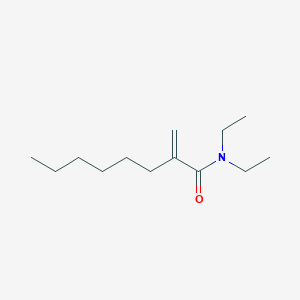
![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
